N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide
Description
N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide is a sulfonamide-containing acetamide derivative characterized by a 2,4-dichlorophenyl group attached to the nitrogen atom and a 4-methoxyphenylsulfonyl moiety linked to the acetamide carbonyl. This structure combines electron-withdrawing (dichloro, sulfonyl) and electron-donating (methoxy) groups, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)sulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-22-11-3-5-12(6-4-11)23(20,21)9-15(19)18-14-7-2-10(16)8-13(14)17/h2-8H,9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEHFZHQQZDAJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide typically involves the reaction of 2,4-dichloroaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2,4-dichlorophenyl)-2-[(4-hydroxyphenyl)sulfonyl]acetamide.
Reduction: Formation of N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)thio]acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide serves as an important intermediate in the synthesis of more complex molecules. Its sulfonamide structure allows for further derivatization, leading to a variety of new compounds with potential applications in pharmaceuticals and materials science .
Biology
Research has indicated that this compound exhibits potential biological activity. Studies have focused on its antimicrobial and anticancer properties. For instance, preliminary investigations suggest that it may inhibit certain enzymes or receptors involved in cancer cell proliferation .
Case Study : A study examining various sulfonamide derivatives found that compounds similar to this compound demonstrated significant cytotoxic effects against human cancer cell lines, including those derived from breast and colon cancers .
Medicine
In the medical field, this compound is being investigated for its potential as a pharmaceutical agent. Its mechanism of action involves interaction with specific molecular targets within cells, which may lead to therapeutic effects against various diseases .
Research Insight : The compound has been evaluated for its effectiveness as an anticancer agent by assessing its ability to induce apoptosis in cancer cells. Results indicate that it could play a role in future cancer therapies .
Industry
In industrial settings, this compound can be utilized in the development of new materials with specific properties. Its chemical structure allows for modifications that can enhance material performance in applications such as coatings and adhesives .
Comparative Data Table
| Application Area | Specific Uses | Observed Effects |
|---|---|---|
| Chemistry | Intermediate for synthesis | Enables creation of complex molecules |
| Biology | Antimicrobial and anticancer studies | Inhibits cancer cell proliferation |
| Medicine | Potential pharmaceutical agent | Induces apoptosis in cancer cells |
| Industry | Development of new materials | Enhances material properties |
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Sulfonyl or Sulfonamide Groups
N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives (Compounds 3a–3c)
- Structure: These derivatives feature a 4-methoxyphenyl group connected via an ethyl linker to the acetamide nitrogen. The carbonyl is substituted with naphthalen-1-yl (3a), 2-nitrophenyl (3b), or phenoxy (3c) groups.
- Activity : Compound 3a demonstrated the highest protein tyrosine phosphatase inhibition (IC₅₀ = 69 µM) and hypoglycemic effects in diabetic rat models (25.1% blood glucose reduction at 100 mg/kg). The 4-methoxy group enhances metabolic stability, while bulky substituents (e.g., naphthalene) improve target binding .
- Comparison: The target compound lacks the ethyl linker and naphthalene/phenoxy substituents, which may reduce steric hindrance and alter target specificity.
Quinazoline-Sulfonyl Acetamides (Compounds 38–40)
- Structure : These include a quinazoline core substituted with pyrrolidin-1-yl (38), piperidin-1-yl (39), or morpholin-4-yl (40) groups, linked to a 4-methoxyphenylsulfonyl acetamide.
- Activity : Compound 40 showed broad-spectrum anticancer activity (IC₅₀ < 10 µM against HCT-1, SF268, and PC-3 cell lines). The sulfonyl group enhances cellular uptake, while the quinazoline moiety interacts with kinase domains .
- Comparison : The target compound replaces the quinazoline with a simple dichlorophenyl group, likely reducing kinase affinity but improving solubility due to the methoxy group.
2-(4-Chloro-2-methylphenoxy)-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide
- Structure: Features a chloro-methylphenoxy group and a 4-methoxyphenylsulfamoyl moiety.
- Activity: Acts as an auxin-like herbicide, mimicking 2,4-D (2,4-dichlorophenoxyacetic acid) in plant growth regulation .
- Comparison: The target compound’s dichlorophenyl and sulfonyl groups may confer herbicidal activity but lack the phenoxy linker critical for auxin receptor binding.
Dichlorophenyl-Containing Acetamides
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1)
- Structure: A quinazolinone-dioxo core linked to a dichlorophenylmethyl acetamide.
- Activity : Exhibits anticonvulsant properties via GABA receptor modulation .
- Comparison : The target compound’s sulfonyl group may shift activity toward enzyme inhibition (e.g., cyclooxygenase) rather than ion channel modulation.
Thiazolidinone Derivatives (e.g., Compound 9(XIX))
- Structure: Combines a benzimidazole-thiazolidinone core with dichlorophenyl and cyanophenyl groups.
- Activity: Potent COX-2 inhibition (IC₅₀ = 3.597 µg/mL), attributed to the thiazolidinone ring’s interaction with the COX-2 active site .
Methoxyphenylsulfonyl Derivatives in Drug Design
(E)-2-(5-Fluoro-1-(4-(methylthio)benzylidene)-1H-inden-3-yl)-N-((4-methoxyphenyl)sulfonyl)acetamide (21n)
- Structure : A fluorinated indenyl-acetamide with a 4-methoxyphenylsulfonyl group.
- Activity : Cyclooxygenase-1 (COX-1)-selective inhibitor, leveraging the sulfonyl group for isoform specificity .
- Comparison : The target compound’s dichlorophenyl group may reduce COX-1 affinity but improve selectivity for other targets (e.g., tyrosine phosphatases).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, and how can reaction conditions be optimized?
- Methodology : Multi-step organic synthesis is typically employed, starting with sulfonation of 4-methoxyphenyl precursors followed by coupling with 2,4-dichloroaniline derivatives. Key steps include:
- Sulfonation : Use of chlorosulfonic acid under controlled temperatures (0–5°C) to generate the sulfonyl chloride intermediate.
- Acetamide Formation : Nucleophilic substitution between the sulfonyl chloride and 2-chloroacetamide derivatives in anhydrous dichloromethane, catalyzed by triethylamine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures.
- Optimization : Reaction yields improve with inert atmospheres (N₂/Ar) and strict moisture control. Monitoring via TLC or HPLC ensures intermediate stability .
Q. How can structural integrity and purity of the compound be confirmed?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, sulfonyl at δ 7.5–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : For definitive confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonyl oxygen and amide hydrogen) .
Q. What preliminary biological screening assays are suitable for this compound?
- In Vitro Assays :
- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus, E. coli).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls .
- Targeted Assays : Enzyme inhibition studies (e.g., COX-2, kinases) using fluorogenic substrates .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Approaches :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., DNA gyrase for antimicrobial activity).
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
- Validation : Compare computational results with experimental IC₅₀ values from enzyme assays .
Q. What strategies resolve contradictions in reported spectroscopic or bioactivity data?
- Case Example : Discrepancies in NMR shifts may arise from solvent effects (DMSO vs. CDCl₃).
- Resolution :
- Standardized Protocols : Use identical solvents and internal standards (e.g., TMS) across studies.
- Collaborative Validation : Cross-laboratory replication of bioassays with controlled cell lines and reagent batches .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Key Modifications :
- Substituent Effects : Replace methoxy with ethoxy to assess steric/electronic impacts on solubility and target affinity.
- Sulfonyl Group : Introduce methylsulfonyl variants to probe hydrogen-bonding requirements .
- Data Analysis : QSAR models (e.g., CoMFA) correlate substituent properties (logP, polar surface area) with bioactivity .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Critical Factors :
- Catalyst Efficiency : Transition from lab-scale triethylamine to immobilized catalysts (e.g., polymer-supported DMAP) for recyclability.
- Solvent Recovery : Implement continuous distillation systems to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
